molecular formula C13H13N3OS B2644535 N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034312-97-3

N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide

Cat. No. B2644535
CAS RN: 2034312-97-3
M. Wt: 259.33
InChI Key: SGYOUKLPLVDOSI-UHFFFAOYSA-N
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Description

“N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide” is a compound that belongs to the thiazole derivatives . Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Scientific Research Applications

Organic Synthesis

“N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide” is a versatile chemical compound used in organic synthesis. It has been used to synthesize a variety of indole derivatives .

Medicinal Chemistry

This compound has been used in medicinal chemistry. It has been used to synthesize various scaffolds of indole for screening different pharmacological activities .

Antitumor and Cytotoxic Activity

Thiazoles, which include “N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide”, have been found to have antitumor and cytotoxic activity . They have been used in scientific research to study their effects on human tumor cell lines .

Future Directions

Thiazole derivatives continue to be a topic of interest in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel thiazole derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide”, and their evaluation for various biological activities.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(12-7-18-8-16-12)15-5-9-3-11(6-14-4-9)10-1-2-10/h3-4,6-8,10H,1-2,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYOUKLPLVDOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)thiazole-4-carboxamide

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